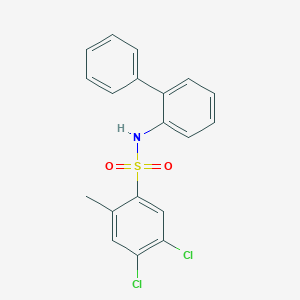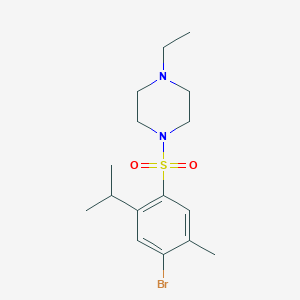![molecular formula C18H16ClNO2S B7451581 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide, also known as CMNS, is a chemical compound that has been extensively used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties. CMNS has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.
作用機序
The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide is not fully understood. However, studies have suggested that 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide may act through multiple pathways. In cancer research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the expression of genes involved in cell proliferation and survival. In diabetes research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of glucose and lipid metabolism. In inflammation research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to reduce inflammation and oxidative stress. These effects suggest that 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the advantages of using 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in lab experiments is its high purity and stability. 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been extensively characterized using various analytical techniques, which ensures its quality and consistency. However, one of the limitations of using 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide to cells or animals in lab experiments.
将来の方向性
There are several future directions for research on 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide. One direction is to further elucidate the mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in various diseases. This can help identify new therapeutic targets and improve the efficacy of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in treating diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in vivo. This can help optimize the dosing and administration of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in clinical settings. Additionally, further research is needed to explore the potential side effects and toxicity of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in humans. This can help ensure the safety of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide as a potential therapeutic agent.
合成法
The synthesis of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide involves the reaction between 4-chloro-1-naphthylamine and 4-methylbenzyl chloride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final product, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been studied for its potential therapeutic applications in various diseases. In cancer research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to reduce inflammation and oxidative stress. These findings suggest that 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has potential therapeutic applications in various diseases.
特性
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-13-6-8-14(9-7-13)12-20-23(21,22)18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSLNUOMOKYJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)











